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molecular formula C25H48O2 B102722 Docosyl acrylate CAS No. 18299-85-9

Docosyl acrylate

Cat. No. B102722
M. Wt: 380.6 g/mol
InChI Key: KHAYCTOSKLIHEP-UHFFFAOYSA-N
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Patent
US09057971B2

Procedure details

After that, 40.0 parts by mass of behenyl acrylate was added and the polymerization was continued at 130° C. to cause chain extension with behenyl acrylate. The polymerization product was dissolved in 100.0 parts by mass of THF and taken out and dropped in methanol to reprecipitate the compound. The precipitate was then filtered and subjected to repeated washing with methanol and then to vacuum drying at 40° C. Thus, a block polymer 13 of styrene and behenyl acrylate was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:4])[CH:2]=[CH2:3]>C1COCC1.CO>[CH2:27]=[CH:26][C:25]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1.[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCCCCCCCCCCCCCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCCCCCCCCCCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was continued at 130° C.
FILTRATION
Type
FILTRATION
Details
The precipitate was then filtered
WASH
Type
WASH
Details
to repeated washing with methanol
CUSTOM
Type
CUSTOM
Details
to vacuum drying at 40° C

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C(C=C)(=O)OCCCCCCCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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